molecular formula C7H5ClINO2 B1586592 Methyl 2-Chloro-5-iodonicotinate CAS No. 78686-83-6

Methyl 2-Chloro-5-iodonicotinate

Cat. No. B1586592
CAS RN: 78686-83-6
M. Wt: 297.48 g/mol
InChI Key: XJAILSCNCPJQPH-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-iodonicotinate is a chemical compound with the CAS Number: 78686-83-6 . It has a molecular weight of 297.48 and its molecular formula is C7H5ClINO2 . It is a solid substance .


Molecular Structure Analysis

The most stable structure of Methyl 2-Chloro-5-iodonicotinate was optimized using density functional theory (DFT) quantum chemical calculations . The DFT/B3LYP method with a LanLD2Z basis set was used for this optimization .


Physical And Chemical Properties Analysis

Methyl 2-Chloro-5-iodonicotinate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Quantum Chemical and Pharmaceutical Applications

Methyl 2-chloro-5-iodonicotinate (MCIN) has been investigated for its structural, spectroscopic, and electronic properties using density functional theory (DFT). This study optimized the most stable structure of MCIN and explored its vibrational properties, NMR spectrum, and ultraviolet-visible spectra. Significantly, the research suggested the potential of MCIN in drug design for treating pulmonary fibrosis, highlighting its pharmaceutical relevance (Pandimeena, Mathavan, Samuel, & Benial, 2022).

Role in Synthesis of Radioligands

Methyl 2-chloro-5-iodonicotinate was used as a precursor in the synthesis of MK-1064, a compound intended for imaging the orexin-2 receptor. The synthesis process involved several steps, showcasing the compound's role in creating radioligands for PET (positron emission tomography) imaging, which is crucial in medical diagnostics (Gao, Wang, & Zheng, 2016).

Synthesis of Novel Anti-infective Agents

In another study, methyl 2-chloro-5-iodonicotinate was an intermediate in synthesizing novel anti-infective agents. The research focused on developing a safe and economical synthesis process, emphasizing its importance in pharmaceutical manufacturing (Mulder et al., 2013).

Safety And Hazards

Methyl 2-Chloro-5-iodonicotinate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

methyl 2-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAILSCNCPJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377498
Record name Methyl 2-Chloro-5-iodonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-5-iodonicotinate

CAS RN

78686-83-6
Record name Methyl 2-Chloro-5-iodonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 0.12 ml of dry dimethylformamide and 0.14 ml of distilled phosphorus oxychloride in 20 ml of anhydrous methylene chloride are added 0.28 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate in one portion. The mixture is stirred at room temperature under a nitrogen atmosphere for 28 hours. Workup as described in Procedure 1 yields 0.13 g (43%) of recrystallized methyl 2-chloro-5-iodo-3-pyridinecarboxylate.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
0.28 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture containing 2.0 g of methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate, 1.6 g of diethylaniline, 1.64 g of benzyltriethylammonium chloride and 3.6 ml of distilled phosphorus oxychloride in 100 ml of dry acetonitrile are added 15 drops of water. The mixture is heated under reflux for 18 hours. After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure and the residue taken up in methylene chloride and extracted with water. The organic solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is chromatographed on a column of flash silica gel using methylene chloride as the eluent. Evaporation of the eluent yields a pale yellowish solid which is recrystallized from aqueous ethanol to give 1.1 g (52%) of methyl 2-chloro-5-iodo-3-pyridinecarboxylate as a white solid: m.p. 73°-73.5° C.; NMR (80 MHz, CDCl3) delta 3.96 (s, 3H), 8.43 (d, 1H, J=2.3 Hz), 8.71 (d, 1H, J=2.3 Hz).
Name
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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